
1,3-Dichloro-2-methylpropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-methyl-1-propene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It is a colorless liquid with a sweet smell and is feebly soluble in water. This compound is known for its use in various chemical reactions and industrial applications.
Métodos De Preparación
1,3-Dichloro-2-methyl-1-propene can be synthesized through several methods. One common synthetic route involves the chlorination of propene. This process typically involves the reaction of propene with chlorine gas under controlled conditions to yield 1,3-dichloro-2-methyl-1-propene. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
1,3-Dichloro-2-methyl-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming cyclopropane derivatives.
Oxidation and Reduction: It can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-methyl-1-propene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides, specifically as a preplant fumigant and nematicide.
Mecanismo De Acción
The mechanism by which 1,3-dichloro-2-methyl-1-propene exerts its effects involves its interaction with nucleophilic centers in biological molecules. It can chemically combine with sulfhydryl, amine, or hydroxy groups in essential enzymes, disrupting their function and leading to various biological effects.
Comparación Con Compuestos Similares
1,3-Dichloro-2-methyl-1-propene can be compared with other similar compounds such as:
1,3-Dichloropropene: Used as a soil fumigant and nematicide.
2,3-Dichloro-1-propene: Used in the manufacture of carbamate herbicides.
1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.
The uniqueness of 1,3-dichloro-2-methyl-1-propene lies in its specific chemical structure and reactivity, which make it suitable for particular applications in research and industry.
Propiedades
Número CAS |
3375-22-2 |
|---|---|
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
1,3-dichloro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h2H,3H2,1H3 |
Clave InChI |
ZWZWQSKCVXIXQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



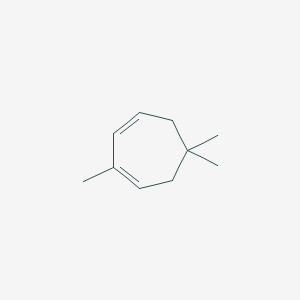
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
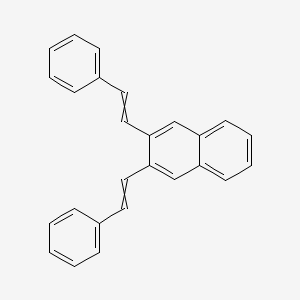


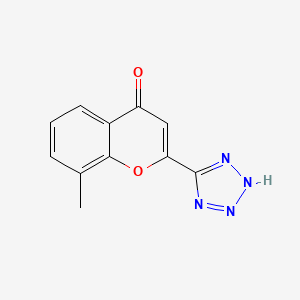
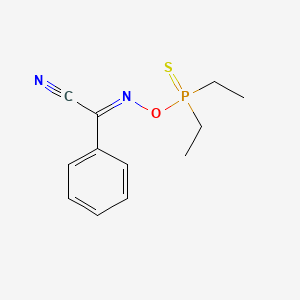
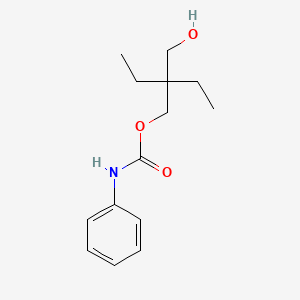
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
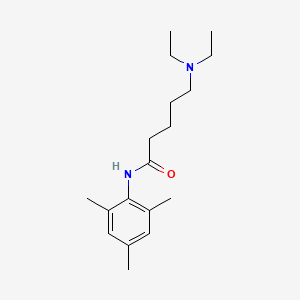
methanone](/img/structure/B14695403.png)
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
